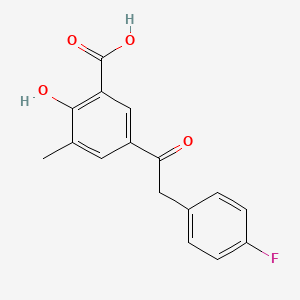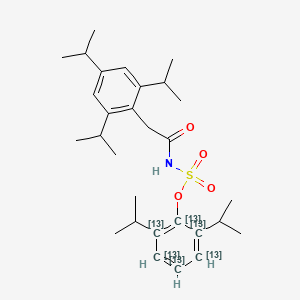
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl ether group can be substituted using nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: A similar compound used for protecting hydroxyl groups in organic synthesis.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound featuring the TBDMS protecting group, used in various synthetic applications.
(3-Bromopropoxy)-tert-butyldimethylsilane:
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the benzoic acid derivative. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required .
Eigenschaften
Molekularformel |
C15H24O3Si |
|---|---|
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylbenzoic acid |
InChI |
InChI=1S/C15H24O3Si/c1-11-7-12(9-13(8-11)14(16)17)10-18-19(5,6)15(2,3)4/h7-9H,10H2,1-6H3,(H,16,17) |
InChI-Schlüssel |
DXSDQZUVVHAWRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)O)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
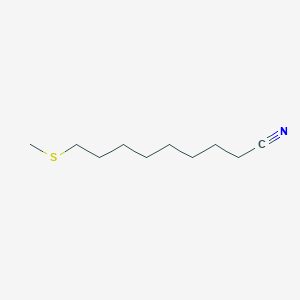
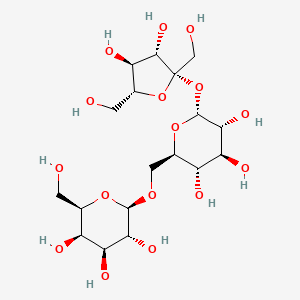

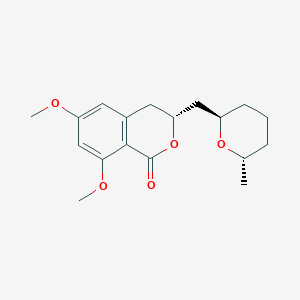

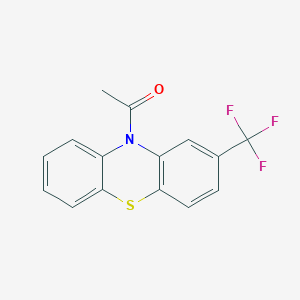
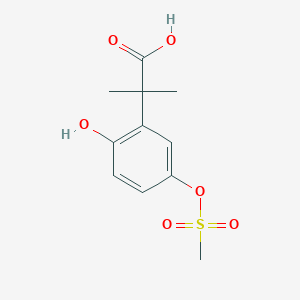
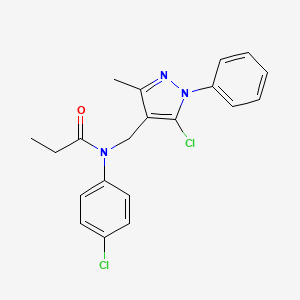
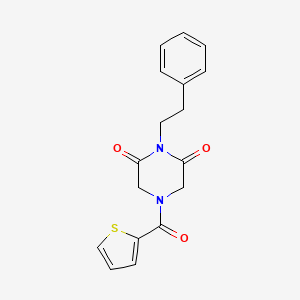

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
